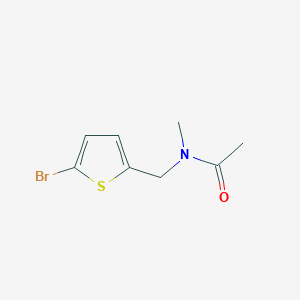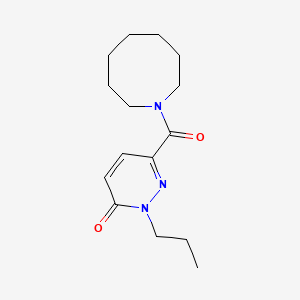
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is a compound that features a thiophene ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached via a carbonyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
准备方法
The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the condensation of 5-ethyl-4-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability .
化学反应分析
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
科学研究应用
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has several applications in scientific research:
作用机制
The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene derivatives: Compounds like 5-ethyl-4-methylthiophene-2-carboxylic acid and 2,5-dimethylthiophene share similar structural features and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(2-pyrrolidinyl)pyrrolidine exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
属性
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFSZKEHFGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)



![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)

